Bis(dimethylphosphino)methane
Overview
Description
Bis(dimethylphosphino)methane is an organophosphorus compound with the chemical formula (CH₃)₂PCH₂P(CH₃)₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Mechanism of Action
Target of Action
Bis(dimethylphosphino)methane is primarily used as a ligand in coordination chemistry . It forms a four-membered ring with the constituents MP2C . The primary targets of this compound are metal ions, where it acts as a chelating agent .
Mode of Action
This compound interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings .
Biochemical Pathways
It is known to be involved in the preparation of ruthenium carbonyl hydrido phosphanido diphosphine dinuclear complexes . It also plays a role in the formation of luminescent face-to-face dinuclear platinum (II) alkynyl phosphine complexes .
Pharmacokinetics
It is known that the compound has a molecular weight of 13611 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of bimetallic complexes . These complexes have various applications in coordination chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, it has a boiling point of 42 °C at 12 mmHg , suggesting that it may volatilize under certain conditions. Furthermore, it is an air-sensitive liquid , indicating that its stability and efficacy may be affected by exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dimethylphosphino)methane can be synthesized through the reaction of chlorodimethylphosphine with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylphosphino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
Bis(dimethylphosphino)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: this compound is used in the development of metal-based drugs and diagnostic agents.
Industry: The compound is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: This compound has phenyl groups instead of methyl groups, which affects its steric and electronic properties.
1,2-Bis(dimethylphosphino)ethane: This compound has an ethane backbone instead of a methane backbone, which affects its flexibility and coordination geometry.
Bis(dicyclohexylphosphino)methane: This compound has cyclohexyl groups instead of methyl groups, which affects its steric properties and solubility.
Uniqueness
Bis(dimethylphosphino)methane is unique due to its small size and high reactivity. Its methyl groups provide minimal steric hindrance, allowing it to form stable complexes with a wide range of metal ions. This makes it highly versatile and useful in various applications, from catalysis to drug development .
Properties
IUPAC Name |
dimethylphosphanylmethyl(dimethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHNUEBDGNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CP(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334852 | |
Record name | Bis(dimethylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64065-08-3 | |
Record name | Bis(dimethylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylphosphino)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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